Bvu5PQ5R6M
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Overview
Description
2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE, also known by its identifier BVU5PQ5R6M, is a chemical compound with the molecular formula C14H14O2 . This compound is characterized by its unique structure, which includes a dihydro-indeno-pyran core. It is an achiral molecule with a molecular weight of 214.2598 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE involves several steps. One common method includes the reaction of diketene with ninhydrin in the presence of primary amines . This multicomponent reaction is efficient and can be conducted under un-catalyzed conditions, making it operationally simple and cost-effective .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyran ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include a range of ketones, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole: This compound shares a similar pyran core but differs in its substitution pattern and biological activities.
Indeno[1,2-b]furans: These compounds have a similar indeno core but differ in the heterocyclic ring attached.
Uniqueness
2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its achiral nature and stability under various conditions make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1027802-08-9 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydroindeno[1,2-b]pyran-5-one |
InChI |
InChI=1S/C14H14O2/c1-14(2)8-7-11-12(15)9-5-3-4-6-10(9)13(11)16-14/h3-6H,7-8H2,1-2H3 |
InChI Key |
ICNOFNFXLJFTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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